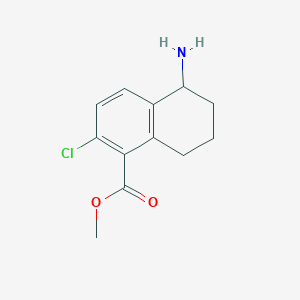
Cadmium acetate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium acetate trihydrate is a chemical compound with the formula Cd(CH₃COO)₂·3H₂O. It is a white crystalline substance that is highly soluble in water and ethanol. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium acetate trihydrate can be synthesized by reacting cadmium oxide with acetic acid in the presence of water. The reaction is as follows: [ \text{CdO} + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2\cdot3\text{H}_2\text{O} ]
Another method involves treating cadmium nitrate with acetic anhydride: [ \text{Cd(NO}_3)_2 + 2 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2 + 2 \text{HNO}_3 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in acetic acid, followed by crystallization to obtain the trihydrate form. The process is carefully controlled to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium acetate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide.
Reduction: It can be reduced to metallic cadmium.
Substitution: It can participate in substitution reactions with other metal salts.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Conducted in aqueous solutions with other metal salts.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Metallic cadmium (Cd)
Substitution: Various cadmium salts depending on the reacting metal salt.
Aplicaciones Científicas De Investigación
Cadmium acetate trihydrate is utilized in numerous scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based semiconductors, such as cadmium selenide.
Biology: Employed in studies involving cadmium toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in electroplating, as a catalyst in organic synthesis, and in the production of pigments and coatings.
Mecanismo De Acción
The mechanism by which cadmium acetate trihydrate exerts its effects involves the release of cadmium ions (Cd²⁺) in solution. These ions can interact with various molecular targets, including proteins and enzymes, leading to disruption of cellular processes. Cadmium ions are known to induce oxidative stress, interfere with DNA repair mechanisms, and inhibit cellular respiration.
Comparación Con Compuestos Similares
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂)
Comparison: Cadmium acetate trihydrate is unique due to its high solubility in water and ethanol, making it more versatile for use in aqueous and organic solutions compared to other cadmium salts. Additionally, its trihydrate form provides stability and ease of handling in various applications.
Propiedades
Número CAS |
22429-86-3 |
|---|---|
Fórmula molecular |
C4H12CdO7 |
Peso molecular |
284.55 g/mol |
Nombre IUPAC |
cadmium(2+);diacetate;trihydrate |
InChI |
InChI=1S/2C2H4O2.Cd.3H2O/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;3*1H2/q;;+2;;;/p-2 |
Clave InChI |
JFWUIYJGBVHXHL-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].O.O.O.[Cd+2] |
Números CAS relacionados |
543-90-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)
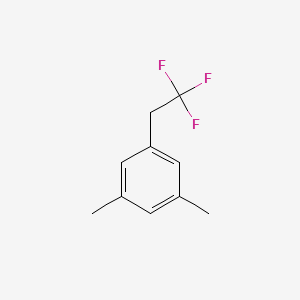
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)

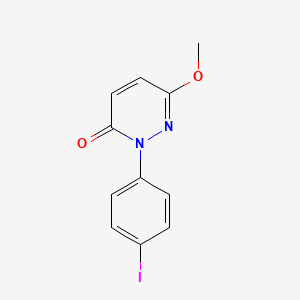
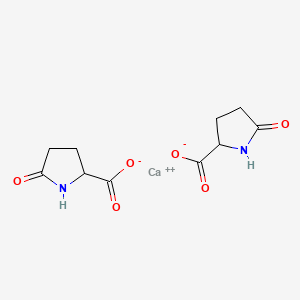
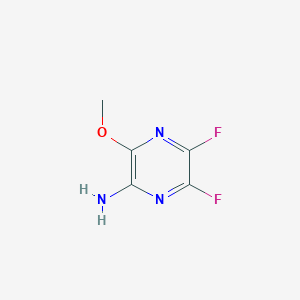


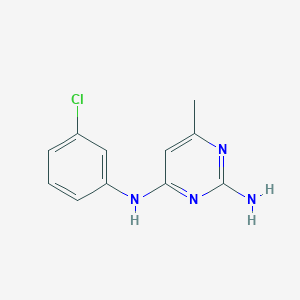
![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)

